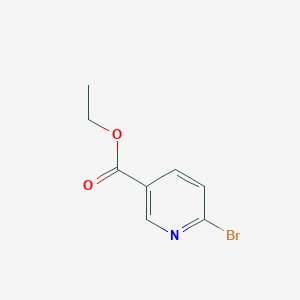

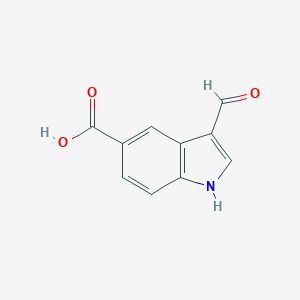

3-formyl-1H-indole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-formyl-1H-indole-5-carboxylic acid is an indole derivative . It is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology .

Synthesis Analysis

The synthesis of indole derivatives has been widely studied. For instance, a series of novel indole-azolidinone hybrids has been synthesized via Knoevenagel reaction .Molecular Structure Analysis

The molecular formula of 3-formyl-1H-indole-5-carboxylic acid is C10H7NO3 . Its molecular weight is 189.17 g/mol . The InChI code is 1S/C10H7NO3/c12-5-7-4-11-9-2-1-6 (10 (13)14)3-8 (7)9/h1-5,11H, (H,13,14) .Chemical Reactions Analysis

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .Physical And Chemical Properties Analysis

The density of 3-formyl-1H-indole-5-carboxylic acid is predicted to be 1.341±0.06 g/cm3 . Its boiling point is predicted to be 404.4±25.0 °C . The vapor pressure is 9.46E-07mmHg at 25°C .Applications De Recherche Scientifique

Indole Synthesis and Classification

Indole compounds, including derivatives like 3-formyl-1H-indole-5-carboxylic acid, are pivotal in organic synthesis. A comprehensive review classifies indole synthesis strategies, highlighting the diversity of methods available for constructing indole's complex structure. Such classifications facilitate the understanding and development of new synthetic routes for indole derivatives, potentially including 3-formyl-1H-indole-5-carboxylic acid, for various scientific applications (Taber & Tirunahari, 2011).

Biocatalyst Inhibition by Carboxylic Acids

Research on carboxylic acids, including those related to indole-5-carboxylic acid, reveals their inhibitory effects on microbial biocatalysts. This understanding is crucial for engineering robust microbial strains for industrial applications, suggesting potential research applications in optimizing fermentation processes and biorenewable chemical production (Jarboe, Royce, & Liu, 2013).

Pharmacokinetics and Protective Roles of Indole Derivatives

Indoles, including specific derivatives, exhibit protective effects against chronic liver diseases, highlighting their importance in medicinal chemistry. The pharmacokinetics and multiple protective roles of these compounds in liver protection provide a basis for further exploration of indole derivatives in therapeutic research (Wang et al., 2016).

Carboxylic Acids in Drug Synthesis

Levulinic acid, a carboxylic acid, showcases the utility of carboxylic acid derivatives in drug synthesis. Its ability to serve as a precursor for various chemicals underscores the potential of carboxylic acids, including indole-5-carboxylic acid derivatives, in developing novel pharmaceuticals and therapeutic agents (Zhang et al., 2021).

Safety And Hazards

Orientations Futures

Indole and its derivatives show good therapeutic prospects . They have attracted increasing attention in recent years for their potential as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

Propriétés

IUPAC Name |

3-formyl-1H-indole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-5-7-4-11-9-2-1-6(10(13)14)3-8(7)9/h1-5,11H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXSUQLMUWDUDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=CN2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-formyl-1H-indole-5-carboxylic acid | |

CAS RN |

148563-41-1 |

Source

|

| Record name | 3-formyl-1H-indole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B170621.png)

![4'-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B170657.png)

![9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B170659.png)